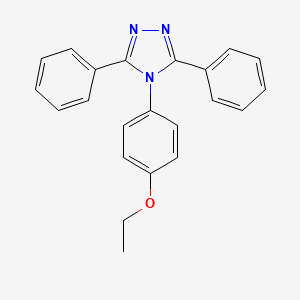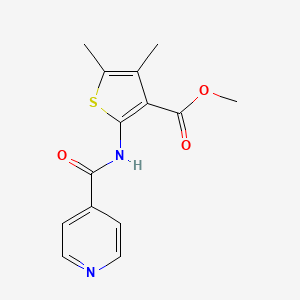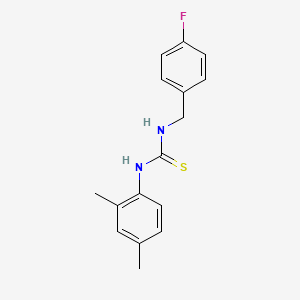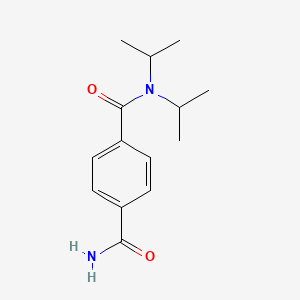![molecular formula C19H14N2O2S B5863893 4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate](/img/structure/B5863893.png)
4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate, also known as MNPT, is a synthetic chemical compound that has shown potential in scientific research. MNPT belongs to the family of compounds known as naphthoylindoles, which are structurally similar to the psychoactive drug, THC. However, unlike THC, MNPT does not have any psychoactive effects and is being studied for its potential in various research applications.
Wirkmechanismus
The exact mechanism of action of 4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors or proteins in cells. For example, this compound has been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), a protein involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to increase insulin sensitivity in diabetic mice. It has also been shown to decrease inflammation in various animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate in lab experiments is its high stability and low toxicity. This compound is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate. One area of research is its potential as a treatment for metabolic disorders, such as obesity and type 2 diabetes. This compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of these diseases.
Another area of research is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has been shown to decrease inflammation in animal models of these diseases.
Finally, this compound could be further studied for its potential as an anticancer agent. More research is needed to determine the exact mechanism of action of this compound and to optimize its efficacy in cancer treatment.
In conclusion, this compound is a synthetic chemical compound that has shown potential in various scientific research applications. It has been studied for its potential as a fluorescent probe, an anticancer agent, and a therapeutic agent for metabolic and inflammatory diseases. While more research is needed to fully understand its mechanism of action and potential therapeutic uses, this compound represents a promising area of research in the field of medicinal chemistry.
Synthesemethoden
4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate can be synthesized by reacting 1-methoxy-2-naphthoic acid with thionyl chloride to obtain 1-methoxy-2-naphthoyl chloride. This intermediate is then reacted with 4-aminophenyl thiocyanate to obtain this compound.
Wissenschaftliche Forschungsanwendungen
4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate has been studied for its potential in various research applications. One area of research is its potential as a fluorescent probe for detecting protein-ligand interactions. This compound has been shown to bind to proteins and emit fluorescence, which can be used to study protein-ligand interactions.
Another area of research is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed that this compound exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
[4-[(1-methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-23-18-16-5-3-2-4-13(16)6-11-17(18)19(22)21-14-7-9-15(10-8-14)24-12-20/h2-11H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELDNGPZMBLLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)

![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)
![methyl 3-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5863858.png)




![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)
![1-[4-(4-benzoyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)


![N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5863925.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5863933.png)